molecular formula C23H22N2O3 B2891644 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 946317-91-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Cat. No.: B2891644
CAS No.: 946317-91-5
M. Wt: 374.44
InChI Key: USCREHJQUJHSKO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 946317-91-5) is a high-quality chemical compound supplied with a minimum purity of 90% . This complex molecule features a unique structure consisting of a 1,2,3,4-tetrahydroquinoline core, a furan-2-carbonyl group, and a 3,4-dimethylbenzamide substituent . The integration of the furan and tetrahydroquinoline units contributes to its versatility in chemical transformations, making it a valuable intermediate for advanced organic synthesis . The presence of the 3,4-dimethylbenzamide group introduces additional steric and electronic effects, which can enhance the selectivity and functionality of this compound in complex reactions, particularly in the development of new pharmaceuticals and specialized materials . Tetrahydroquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds . This compound is related to a class of tetrahydroquinoline derivatives that have been investigated for their potential therapeutic applications, highlighting the research value of this structural framework . As a sophisticated research chemical, it is particularly useful for scientists working in drug discovery and development, offering potential as a building block or a lead compound for various biological targets. This product is intended for non-human research applications only. It is not intended for therapeutic or diagnostic use.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCREHJQUJHSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method involves the Povarov cycloaddition reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction forms the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in cell signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Tetrahydroquinoline Core

Position 1 Substitutions
  • Furan-2-carbonyl (Target Compound): Provides moderate electron-withdrawing effects and planar geometry, which may influence binding to enzymes like NOS .
  • Thiophene-2-carboximidamide (Compounds 68–71, ): Thiophene’s higher electron richness compared to furan could enhance π-π stacking interactions. These compounds showed ≥95% HPLC purity and were evaluated for NOS inhibition .
  • Cyclohexanecarbonyl (Compound 10b, ): A non-aromatic substituent that increases hydrophobicity, possibly affecting blood-brain barrier penetration.
Position 6/7 Substitutions
  • 3,4-Dimethylbenzamide (Target Compound): The methyl groups enhance steric bulk and lipophilicity, which may improve metabolic stability but reduce aqueous solubility.
  • Thiophene-2-carboximidamide (Compounds 28–31, ): These derivatives demonstrated moderate to high yields (43–72%) and were tested for NOS selectivity.
  • 4-(Trifluoromethoxy)benzamide (Compounds 10a–10b, ): The trifluoromethoxy group increases electronegativity and metabolic resistance, a common strategy in CNS drug design.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3,4-dimethylbenzamide group (clogP ~3.5 estimated) increases lipophilicity compared to methoxy- or fluoro-substituted analogs (e.g., : clogP ~2.8) .
  • Solubility : Polar substituents like sulfonamides () or morpholines () improve aqueous solubility but may reduce CNS penetration.
  • Metabolic Stability : Methyl groups on the benzamide may slow CYP450-mediated oxidation, whereas furan rings are prone to metabolic epoxidation.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the furan-2-carbonyl and tetrahydroquinoline moieties, suggest various pharmacological applications. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is CC17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4} with a molecular weight of approximately 318.34 g/mol. The compound features a furan ring attached to a tetrahydroquinoline structure, which is further linked to a dimethylbenzamide group.

PropertyValue
Molecular FormulaCC17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight318.34 g/mol
Structural FeaturesFuran-2-carbonyl, Tetrahydroquinoline

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Initial studies indicate that this compound may act as an inhibitor of certain kinases, notably Spleen Tyrosine Kinase (SYK). This inhibition can disrupt kinase signaling pathways implicated in various diseases such as cancers and autoimmune disorders.

Biological Activities

Research has identified several biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • A study reported that derivatives of tetrahydroquinoline exhibited significant inhibition of cancer cell proliferation in vitro.
  • Another investigation highlighted the antimicrobial properties of related furan-containing compounds against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-[1-(furan-2-carbonyl)-tetrahydroquinoline]Tetrahydroquinoline + furanModerate kinase inhibition
3-Methoxy-N-benzoyltetrahydroquinolineTetrahydroquinoline + methoxyWeak anti-inflammatory
Dimethoxybenzamide derivativesBenzamide + dimethoxy groupsVaries widely

Q & A

Q. Analytical techniques include :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydroquinoline core appear as distinct multiplets at δ 6.4–7.2 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight.
  • HPLC : Purity ≥95% is standard, with retention times compared to reference standards .

Advanced: What strategies optimize reaction yields and purity in large-scale syntheses?

  • Catalyst screening : Lewis acids (e.g., AlCl₃) enhance furan-2-carbonyl coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products.
  • In-line monitoring : TLC and real-time HPLC track reaction progress, enabling rapid adjustments .

Data-driven example : In analogous sulfonamide derivatives, yields increased from 52% to 72% by replacing LiAlH₄ with NaBH₄ in reductive amination steps .

Advanced: How does structural modification of the tetrahydroquinoline core influence biological activity?

Q. Key findings from related compounds :

  • Substituent effects : The furan-2-carbonyl group enhances binding to enzymes like nNOS (IC₅₀ < 100 nM) by forming π-π interactions with hydrophobic pockets .
  • Positional sensitivity : Modifications at the 6-position (e.g., replacing 3,4-dimethylbenzamide with thiophene-2-carboximidamide) reduce hERG channel inhibition (IC₅₀ > 30 μM), improving safety profiles .

Experimental validation : Radiolabeled assays (e.g., ³H-L-arginine conversion for nNOS inhibition) quantify activity .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking studies : Molecular dynamics simulations predict binding modes to targets like nNOS. For example, furan-2-carbonyl oxygen forms hydrogen bonds with Gln⁵⁷⁰ in the active site .
  • ADMET profiling : Tools like SwissADME estimate logP (2.8–3.5) and bioavailability (>60% in optimized analogs) to prioritize candidates .

Case study : Lead optimization of a tetrahydroquinoline-based nNOS inhibitor improved oral bioavailability from 18% to 60% by introducing a methylaminoethyl side chain .

Advanced: How are conflicting data from biological assays resolved?

Q. Common scenarios and solutions :

  • Discrepant IC₅₀ values : Reproducibility is tested across multiple assay formats (e.g., radioactive vs. fluorometric NOS assays) .
  • Off-target effects : Selectivity panels (e.g., eNOS, iNOS isoforms) identify non-specific binding. For example, a 10-fold selectivity for nNOS over eNOS is considered acceptable .
  • Artifact mitigation : Counter-screens with vehicle controls and orthogonal techniques (e.g., SPR for binding kinetics) validate results .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond.
  • Solubility : DMSO stock solutions (10 mM) are stable for 6 months when aliquoted and frozen .

Advanced: What in vitro models are appropriate for evaluating this compound’s pharmacological potential?

  • Cell-based assays :
    • Cancer : MTT assays in HeLa or MCF-7 cells (IC₅₀ ~ 5–20 μM in similar compounds) .
    • Neuroinflammation : LPS-stimulated microglial cells to assess NO production inhibition .
  • Enzyme inhibition : Recombinant human NOS isoforms expressed in Sf9 cells for mechanistic studies .

Advanced: How are synthetic byproducts characterized and minimized?

  • Byproduct identification : LC-MS/MS detects impurities (e.g., deacetylated intermediates).
  • Process adjustments : Reducing reaction time from 24h to 12h decreases epimerization in the tetrahydroquinoline core .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid dermal exposure.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

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